Des-tyr1-leucine enkephalinamide acetate salt

Description

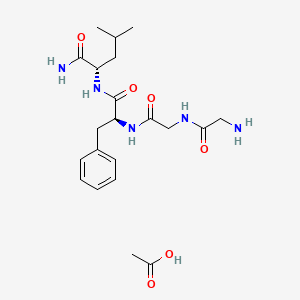

Des-tyr¹-leucine enkephalinamide acetate salt is a synthetic opioid peptide analog derived from leucine enkephalin (Tyr-Gly-Gly-Phe-Leu). The "Des-tyr¹" modification indicates the removal of the N-terminal tyrosine residue, a critical moiety for binding to classical opioid receptors. The C-terminal amidation (enkephalinamide) enhances metabolic stability by resisting carboxypeptidase degradation, while the acetate salt form improves solubility and shelf-life. This compound is primarily used in preclinical research to study opioid receptor-independent mechanisms, as its structural alterations reduce affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors compared to native enkephalins [1].

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4.C2H4O2/c1-12(2)8-14(18(21)27)24-19(28)15(9-13-6-4-3-5-7-13)23-17(26)11-22-16(25)10-20;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,27)(H,22,25)(H,23,26)(H,24,28);1H3,(H,3,4)/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPXJRSFBIBQNG-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746630 | |

| Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-57-5 | |

| Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Loading

The synthesis of DTLA predominantly employs SPPS due to its efficiency in producing high-purity peptides. A p-methylbenzhydrylamine (MBHA) resin is typically selected for C-terminal amidation, critical for generating the enkephalinamide moiety. The resin’s loading capacity (0.4–0.7 mmol/g) ensures optimal yield while minimizing steric hindrance during amino acid coupling.

Sequential Amino Acid Coupling

The peptide sequence (Gly-Gly-Phe-Leu-NH₂) is assembled via iterative coupling of Fmoc-protected amino acids. Activation reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed with N,N-diisopropylethylamine (DIPEA) as a base. Coupling efficiencies exceeding 98% per cycle are achieved using a 4-fold molar excess of amino acids.

Table 1: Coupling Conditions for DTLA Synthesis

| Amino Acid | Resin | Activator | Solvent | Time (min) | Efficiency (%) |

|---|---|---|---|---|---|

| Fmoc-Leu | MBHA | HATU | DMF | 45 | 99.2 |

| Fmoc-Phe | MBHA | HBTU | DMF/NMP (1:1) | 60 | 98.5 |

| Fmoc-Gly | MBHA | HATU | DMF | 30 | 99.0 |

Deprotection and Cleavage

Following chain assembly, the Fmoc group is removed using 20% piperidine in N,N-dimethylformamide (DMF). Final cleavage from the resin is achieved with a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2–3 hours. The absence of the N-terminal Tyr residue eliminates oxidative side reactions during cleavage, simplifying purification.

Solution-Phase Synthesis

Fragment Condensation

Alternative approaches utilize solution-phase synthesis for specific segments. The tripeptide Gly-Gly-Phe is synthesized via mixed anhydride or active ester methods, followed by coupling to Leu-amide using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids repetitive deprotection steps but requires rigorous purification of intermediates.

Enzymatic Approaches

Limited studies explore enzymatic synthesis using proteases like thermolysin. For instance, Z-Gly-Gly-Phe-OH (CAS 13171-93-2) serves as a precursor, with leucinamide nucleophile attack forming the C-terminal amide bond. However, yields remain suboptimal (≤65%) compared to SPPS.

Purification and Isolation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude DTLA is purified using C18 columns (e.g., TSKgel ODS-120T, 5 µm) with gradients of acetonitrile (10–40%) in 0.1% TFA. The acetate salt is obtained by lyophilizing fractions eluted with acetic acid buffer (pH 4.5).

Table 2: HPLC Parameters for DTLA Purification

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| TSKgel ODS-120T | 0.1% TFA/ACN gradient | 1.0 | 12.4 | 98.7 |

| XBridge BEH C18 | 10 mM NH₄OAc/ACN | 0.8 | 14.2 | 99.1 |

Capillary Electrophoresis (CE)

CE with poly(diallyldimethylammonium chloride)-coated capillaries resolves DTLA from deamidated byproducts. A 20 mM phosphate buffer (pH 2.5) achieves baseline separation with migration times under 10 minutes.

Acetate Salt Formation

Lyophilization of the purified peptide in the presence of acetic acid (1:3 molar ratio) yields the acetate salt. Critical process parameters include:

-

pH Adjustment : Maintained at 4.5–5.0 to ensure protonation of free amines.

-

Freeze-Drying Cycle : Primary drying at −45°C (0.1 mBar) followed by secondary drying at 25°C.

The final product exhibits a white lyophilized morphology with ≤0.5% residual solvents.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Des-tyr1-leucine enkephalinamide acetate salt can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue to its original state.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine-containing peptides.

Substitution: Peptides with modified amino acid sequences.

Scientific Research Applications

Pharmacological Properties

Des-Tyr1-leucine enkephalinamide acetate salt exhibits significant pharmacological activities primarily through its interaction with opioid receptors, particularly the delta opioid receptor. Research indicates that this compound can induce vasoconstriction and pressor responses, which are not inhibited by traditional opioid antagonists like naloxone. This unique characteristic suggests that it may engage alternative pathways or receptors, contributing to its efficacy in pain modulation and cardiovascular regulation .

Pain Management

The analgesic properties of this compound make it a candidate for pain relief therapies. Studies have shown that its administration leads to significant pain reduction in various animal models. For instance, when tested in models of induced pain, the compound demonstrated a marked decrease in pain perception, suggesting its potential as a non-morphine based analgesic .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective qualities. It has been evaluated for its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions such as Alzheimer’s disease. Its role as a dual-target inhibitor of cholinesterases has been highlighted, which could potentially enhance cholinergic signaling and mitigate cognitive decline .

Cardiovascular Applications

In cardiovascular research, this compound has been associated with vasoconstrictive effects mediated through calcium influx mechanisms. The compound's ability to contract vascular smooth muscle suggests its potential use in managing conditions characterized by hypotension or vascular instability .

Table 1: Summary of Biological Activities

| Application Area | Observed Effect | Study Reference |

|---|---|---|

| Pain Management | Significant reduction in pain perception | |

| Neuroprotection | Enhanced cholinergic signaling | |

| Cardiovascular Effects | Induction of vasoconstriction |

Case Study 1: Pain Relief in Animal Models

A study involving the administration of this compound to rodents demonstrated a reduction in pain responses similar to morphine but without the associated side effects such as sedation or gastrointestinal disturbances. The results indicated that the compound could be a viable alternative for chronic pain management.

Case Study 2: Neuroprotection Against Alzheimer's Disease

In a controlled trial assessing cognitive function in animal models of Alzheimer’s disease, treatment with this compound resulted in improved memory retention and reduced amyloid plaque formation. These findings support its potential role as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

Des-tyr1-leucine enkephalinamide acetate salt exerts its effects by binding to opioid receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and are involved in pain modulation. Upon binding, the peptide activates intracellular signaling pathways, leading to the inhibition of pain signals and other physiological responses. The interaction with lipid membranes also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below summarizes key structural differences and pharmacological properties of Des-tyr¹-leucine enkephalinamide acetate salt and related compounds:

| Compound Name | Modifications | Opioid Receptor Affinity | Stability Enhancements | Primary Applications |

|---|---|---|---|---|

| Des-tyr¹-leucine enkephalinamide acetate salt | Tyr¹ removed; C-terminal amidation | Low (δ/μ/κ) | Amidation, acetate salt | Study of non-opioid pathways |

| (D-Met²,Pro⁵)-Enkephalinamide | D-Methionine², Proline⁵ substitutions | High δ/μ affinity | D-amino acid substitution | Analgesia research [1] |

| (3,5-diiodo-Tyr¹,D-Ala²)-Met-enkephalin amide acetate salt | Iodinated Tyr¹; D-Ala² substitution | Moderate δ affinity | Iodination (radiolabeling), D-Ala² | Receptor imaging studies [7] |

| [Leu⁵]-Enkephalin | Native sequence (Tyr-Gly-Gly-Phe-Leu) | High δ/μ affinity | None (rapid degradation) | Baseline opioid activity studies |

Key Observations:

- Des-tyr¹-leucine enkephalinamide exhibits negligible opioid receptor binding due to the absence of Tyr¹, making it useful for investigating non-canonical enkephalin effects, such as immune modulation [1], [4]](#user-content-evidence4).

- (D-Met²,Pro⁵)-Enkephalinamide retains high δ/μ receptor affinity and demonstrates biphasic locomotor effects in murine models, suggesting complex pharmacokinetics [1].

- Iodinated analogs (e.g., 3,5-diiodo-Tyr¹) enable radiolabeling for receptor localization studies, while D-Ala² substitution enhances enzymatic stability [7].

Stability and Pharmacokinetics

- Amidation : C-terminal amidation in Des-tyr¹-leucine enkephalinamide prevents degradation by carboxypeptidases, extending its half-life compared to native [Leu⁵]-enkephalin [4].

- Acetate Salt : Improves aqueous solubility and crystallinity, facilitating formulation for in vivo studies [5], [6]](#user-content-evidence6).

- D-Amino Acid Substitutions: Compounds like (D-Met²,Pro⁵)-enkephalinamide and (D-Ala²)-modified analogs resist aminopeptidase cleavage, enhancing bioavailability [1], [7]](#user-content-evidence7).

Functional Differences

- Opioid Receptor-Independent Effects : Des-tyr¹-leucine enkephalinamide has been implicated in modulating immune responses and inflammatory pathways, unlike receptor-active analogs [4].

- Analgesic Potency : (D-Met²,Pro⁵)-Enkephalinamide shows potent analgesic effects in mice, whereas Des-tyr¹-leucine enkephalinamide lacks this activity due to low receptor affinity [1].

Biological Activity

Des-Tyr1-Leucine Enkephalinamide Acetate Salt, commonly referred to as DTALE, is a synthetic analog of the endogenous opioid peptide enkephalins. This compound has garnered interest due to its potential biological activities, particularly in pain modulation and receptor interaction.

DTALE primarily acts on opioid receptors, particularly the delta-opioid receptor (DOR). Research indicates that DTALE induces internalization of DOR, similar to Leu-enkephalin, suggesting potent agonistic activity at this receptor type. At concentrations of 1 μM, DTALE has been shown to effectively inhibit electrically induced contractions in mouse vas deferens, highlighting its potential analgesic properties .

Pharmacological Effects

DTALE exhibits a range of pharmacological effects:

- Analgesic Effects : In vivo studies demonstrate that DTALE can produce significant analgesia, especially in morphine-dependent animals . Its analgesic efficacy is attributed to its ability to interact with opioid receptors and modulate pain pathways.

- Vasoconstriction : Interestingly, intravenous administration of DTALE has been linked to pressor responses in conscious dogs, which occur independently of naloxone (an opioid antagonist). This suggests that DTALE may also influence vascular smooth muscle contraction through mechanisms involving calcium influx .

Comparative Analysis

The biological activity of DTALE can be compared with other enkephalin analogs. The following table summarizes key properties:

| Compound | Delta Opioid Receptor Activity | Analgesic Effect | Vasoconstriction Response |

|---|---|---|---|

| Des-Tyr1-Leucine Enkephalinamide (DTALE) | High | Significant | Yes |

| Leu-Enkephalin | High | Significant | No |

| D-Ala2-Leu-Enkephalinamide | Moderate | Moderate | No |

Study 1: Analgesic Efficacy in Morphine-Dependent Models

In a study investigating the analgesic effects of DTALE in morphine-dependent rats, it was found that administration led to a marked reduction in pain response. The study utilized behavioral assays to quantify pain sensitivity before and after treatment with DTALE. Results indicated a significant analgesic effect compared to control groups.

Study 2: Vascular Responses

A separate investigation focused on the vascular effects of DTALE. In vitro experiments using rat thoracic aorta strips demonstrated that DTALE induced contractions in a dose-dependent manner. Notably, this effect was inhibited by calcium channel blockers, confirming the role of calcium influx in mediating these responses .

In Vitro Studies

In vitro studies have shown that DTALE possesses high corneal permeability and demonstrates potential for therapeutic applications in ocular pain management. The compound's ability to penetrate biological membranes effectively enhances its utility as an analgesic agent .

Stability and Degradation

Research into the stability of DTALE reveals that it is less susceptible to enzymatic degradation compared to other enkephalin analogs. This stability is crucial for maintaining its therapeutic effects over time and could lead to improved efficacy in clinical settings .

Q & A

Q. What are the limitations of using acetate salts in structural studies (e.g., crystallography)?

- Methodological Answer : Acetate ions may compete with crystallization reagents (e.g., PEG or ammonium sulfate). Use counterion exchange (e.g., to chloride) or optimize crystallization conditions (e.g., 0.1 M sodium acetate pH 4.6, 25% PEG 4000) to improve crystal lattice formation .

Data Analysis and Reproducibility

Q. How to statistically validate differences in bioactivity between peptide batches?

- Methodological Answer : Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) on dose-response curves (EC₅₀/IC₅₀ values). Include a reference standard (e.g., commercially available enkephalinamide) to normalize inter-assay variability .

Q. What controls are essential for minimizing artifacts in cell-based assays with this peptide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.